

# Spectroscopic Confirmation of 2-Amino-5-bromophenol Hydrochloride: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Amino-5-bromophenol  
hydrochloride

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A detailed spectroscopic analysis is essential for the unequivocal confirmation of the chemical structure and purity of **2-Amino-5-bromophenol hydrochloride**. This guide provides a comparative overview of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to verify the identity of this compound. Experimental data for 2-Amino-5-bromophenol and its chloro-analogue, 2-Amino-5-chlorophenol, are presented for comparative purposes, alongside detailed experimental protocols.

## Introduction

**2-Amino-5-bromophenol hydrochloride** is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount for the successful outcome of these synthetic endeavors. Spectroscopic methods offer a powerful and non-destructive means to ascertain these critical parameters. This guide outlines the expected spectroscopic characteristics of **2-Amino-5-bromophenol hydrochloride** and provides a framework for its analysis and confirmation.

## Comparative Spectroscopic Data

To facilitate the confirmation of **2-Amino-5-bromophenol hydrochloride**, the following table summarizes key spectroscopic data for the parent compound, 2-Amino-5-bromophenol, and a closely related analogue, 2-Amino-5-chlorophenol. The data for the hydrochloride salt is predicted based on the expected electronic effects of protonation on the amine group.

Spectroscopic Technique	2-Amino-5-bromophenol	2-Amino-5-bromophenol Hydrochloride (Predicted)	2-Amino-5-chlorophenol
<sup>1</sup> H NMR	δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H)[1]	Aromatic protons expected to shift downfield due to the electron-withdrawing effect of the -NH3+ group. The broad singlet for the amino protons will be replaced by a broader signal for the ammonium protons, likely shifted significantly downfield.	<sup>1</sup> H NMR data available[2][3]
<sup>13</sup> C NMR	No experimental data found.	Aromatic carbon signals are expected to be influenced by the protonation of the amino group, with the carbon attached to the nitrogen showing a noticeable shift.	<sup>13</sup> C NMR data available[4]
FTIR (cm <sup>-1</sup> )	3496 (wide), 3377, 3298, 1598, 1502, 1431, 1269, 1210, 916, 877[1]	The broad N-H stretching bands of the primary amine (around 3300-3500 cm <sup>-1</sup> ) will be replaced by the characteristic broad absorption of the ammonium salt (-NH3+) in the 2800-3200 cm <sup>-1</sup> region. Bending vibrations for	FTIR data available[5][6]

		the ammonium group are expected around 1500-1600 cm <sup>-1</sup> .	
Mass Spectrometry (m/z)	LRESIMS (ESI+) m/z = 188/190 (M+H) <sup>+</sup> <sup>[7]</sup>	The molecular ion peak should correspond to the free base (m/z 188/190 for bromine isotopes) as the hydrochloride will likely dissociate in the mass spectrometer.	MS data available <sup>[8]</sup>
UV-Vis (λ <sub>max</sub> )	No experimental data found.	A slight hypsochromic (blue) shift of the absorption maxima is anticipated compared to the free base due to the protonation of the amino group, which reduces its electron-donating ability.	No direct experimental data found, but general characteristics of aminophenols are known.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the molecule.

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD). The choice of solvent is critical,

especially for the hydrochloride salt, to ensure solubility and minimize exchange of labile protons.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A wider spectral width (e.g., 0-200 ppm) is required.
  - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for FTIR (ATR or KBr Pellet):

- Sample Preparation (ATR):
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid sample directly onto the crystal.

- Apply pressure to ensure good contact.
- Sample Preparation (KBr Pellet):
  - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Acquisition:
  - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: The final spectrum is presented as absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
  - Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

- The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ( $M^+$  and  $M+2^+$ ) with an approximate 1:1 ratio.[9]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

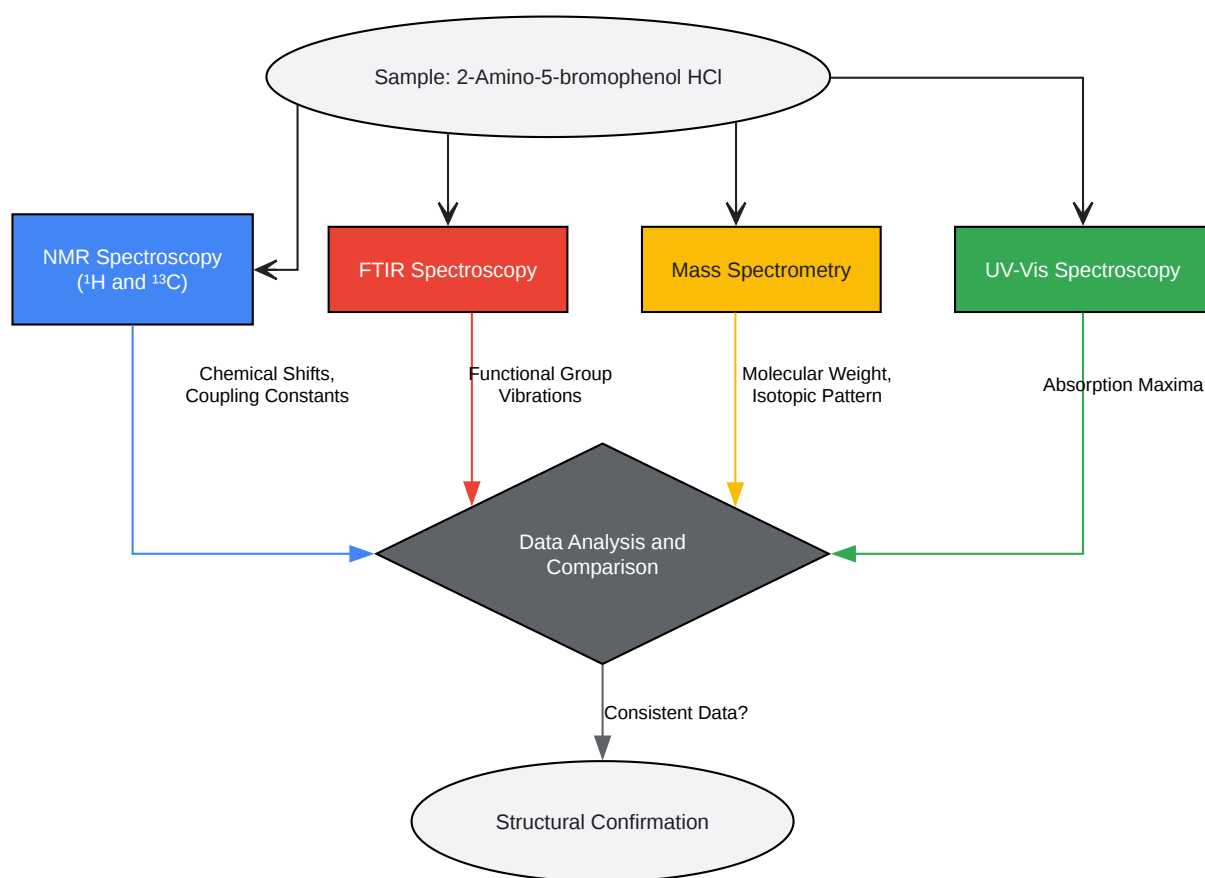
Objective: To observe the electronic transitions within the molecule and determine its absorption maxima.

Protocol for UV-Vis Spectroscopy:

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
  - Fill a second quartz cuvette with the sample solution.
  - Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{max}$ ).

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of **2-Amino-5-bromophenol hydrochloride**.



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